molecular formula C13H10ClFO2S B13319951 (4-Fluorophenyl)(phenyl)methanesulfonyl chloride

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride

Cat. No.: B13319951
M. Wt: 284.73 g/mol
InChI Key: RBHPDLUIEMMQRT-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride (CAS 103360-04-9) is a sulfonyl chloride derivative with a fluorinated aromatic substituent. Its molecular formula is C₇H₆ClFO₂S, and molecular weight is 208.63 g/mol. The compound exists as a white to yellow/brown crystalline solid with a melting point of 61–63°C . It is widely used as a reagent in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules.

Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2S/c14-18(16,17)13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHPDLUIEMMQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of (4-Fluorophenyl)(phenyl)methanol Intermediate

A common approach begins with the synthesis of the corresponding diphenylmethanol derivative, which serves as a precursor to the sulfonyl chloride.

  • Starting materials: 4-fluorobenzophenone and phenylmagnesium bromide or p-fluorophenylmagnesium bromide
  • Solvent: tert-butyl methyl ether or tetrahydrofuran
  • Conditions: Grignard addition at room temperature followed by reflux (~3 hours)
  • Workup: Acidic quench with 1 M HCl, extraction with ethyl acetate, drying over sodium sulfate

This step yields (4-fluorophenyl)(phenyl)methanol in yields up to 98% under optimized conditions.

Parameter Details
Reagents 4-fluorobenzophenone, phenylmagnesium bromide
Solvent tert-butyl methyl ether
Temperature Room temperature to reflux (25–80 °C)
Reaction time 3 hours
Yield Up to 98%
Purity >95%

Introduction of the Methanesulfonyl Group

Conversion of Alcohol to Methanesulfonate Intermediate

The benzylic alcohol is converted into the corresponding mesylate (methanesulfonate ester) by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

This step proceeds via nucleophilic substitution on the benzylic hydroxyl group, forming the mesylate intermediate, which is a good leaving group for subsequent substitution.

Conversion to Methanesulfonyl Chloride

Chlorination of Methanesulfonate or Direct Sulfonyl Chloride Formation

The mesylate intermediate or the corresponding sulfonic acid derivative can be converted to the methanesulfonyl chloride moiety by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Reagents: Thionyl chloride or phosphorus pentachloride
  • Solvent: Inert solvents like dichloromethane or chloroform
  • Temperature: Reflux or room temperature depending on reagent
  • Reaction time: Several hours (2–6 hours)

This step replaces the hydroxyl or sulfonate group with a chlorine atom, yielding the target sulfonyl chloride.

Alternative Synthetic Routes and Catalytic Methods

Direct Sulfonylation of Diphenylmethane Derivatives

In some protocols, direct sulfonylation of the diphenylmethane core with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., ferric chloride) is employed, allowing direct formation of the sulfonyl chloride without isolating intermediates.

Radical-Mediated Sulfonyl Chloride Formation

Research on methane sulfonyl chloride synthesis via radical chlorination of methane with sulfuryl chloride under free radical initiators offers mechanistic insights but is less commonly applied for substituted aromatic systems.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Notes
Grignard addition to ketone 4-fluorobenzophenone + phenylmagnesium bromide, ether, reflux 3h 95–98 High purity alcohol intermediate
Mesylation Methanesulfonyl chloride + base, DCM, 0–25 °C, 1–2 h 85–90 Formation of mesylate intermediate
Chlorination Thionyl chloride or PCl5, reflux, 2–6 h 80–90 Conversion to sulfonyl chloride
One-pot sulfonylation Methanesulfonyl chloride + Lewis acid catalyst Variable Direct sulfonyl chloride formation

Research Findings and Analytical Data

  • The Grignard reaction to form the benzylic alcohol proceeds with excellent regioselectivity and minimal side products when performed under inert atmosphere.
  • Mesylation is typically quantitative, but careful temperature control is necessary to avoid elimination side reactions.
  • Chlorination with thionyl chloride is efficient, but excess reagent and prolonged reaction times may cause decomposition; thus, monitoring via TLC or HPLC is recommended.
  • Purity of the final sulfonyl chloride is confirmed by NMR (presence of characteristic sulfonyl chloride signals), IR (S=O and C–Cl stretches), and elemental analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl Methanesulfonyl Chlorides

(a) (2-Fluorophenyl)methanesulfonyl Chloride (CAS 24974-71-8)
  • Molecular Formula : C₇H₆ClFO₂S
  • Molecular Weight : 208.63 g/mol
  • Melting Point : 55–56°C
(b) (3-Fluorophenyl)methanesulfonyl Chloride (CAS 24974-72-9)
  • Molecular Formula : C₇H₆ClFO₂S
  • Molecular Weight : 208.63 g/mol
  • Melting Point : 39–41°C
  • Key Difference : The meta-fluorine position results in lower symmetry and weaker intermolecular forces, leading to a lower melting point than the para isomer.

Substituted Phenyl Methanesulfonyl Chlorides

(a) (4-Chlorophenyl)methanesulfonyl Chloride (CAS 6966-45-6)
  • Molecular Formula : C₇H₆Cl₂O₂S
  • Molecular Weight : 223.09 g/mol
  • Key Difference : The chlorine atom (larger and more electronegative than fluorine) enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions .
(b) [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS 127162-96-3)
  • Molecular Formula : C₈H₆ClF₃O₂S
  • Molecular Weight : 258.65 g/mol
  • Key Difference : The trifluoromethyl group (–CF₃) is a strong electron-withdrawing substituent, making the sulfonyl chloride highly reactive toward amines and alcohols .
(c) [4-(Difluoromethyl)phenyl]methanesulfonyl Chloride (CAS 1211518-37-4)
  • Molecular Formula : C₈H₇ClF₂O₂S
  • Molecular Weight : 240.65 g/mol
  • Key Difference : The difluoromethyl group (–CF₂H) balances electron withdrawal and steric effects, offering intermediate reactivity compared to –CF₃ and –F .

Extended Aromatic Systems

(a) 4'-Fluoro(1,1'-biphenyl)-4-sulfonyl Chloride (CAS N/A)
  • Molecular Formula : C₁₂H₈ClFO₂S
  • Molecular Weight : 270.70 g/mol
  • Key Difference : The biphenyl structure increases lipophilicity, making it suitable for applications in drug design where membrane permeability is critical .

Aliphatic Chain-Modified Sulfonyl Chlorides

(a) 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride (CAS 1781100-57-9)
  • Molecular Formula : C₉H₁₀ClFO₃S
  • Molecular Weight : 252.69 g/mol
  • Key Difference : The ethane chain and methoxy group introduce conformational flexibility, altering solubility and steric interactions in reactions .

Benzenesulfonyl Chlorides vs. Methanesulfonyl Chlorides

(a) 4-Fluorobenzenesulfonyl Chloride (CAS 46670_FLUKA)
  • Molecular Formula : C₆H₄ClFO₂S
  • Molecular Weight : 194.61 g/mol

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Reactivity Profile
(4-Fluorophenyl)methanesulfonyl chloride 103360-04-9 C₇H₆ClFO₂S 208.63 61–63 Para-fluorine Moderate reactivity in sulfonylation
(2-Fluorophenyl)methanesulfonyl chloride 24974-71-8 C₇H₆ClFO₂S 208.63 55–56 Ortho-fluorine Lower reactivity due to steric hindrance
(4-Chlorophenyl)methanesulfonyl chloride 6966-45-6 C₇H₆Cl₂O₂S 223.09 N/A Para-chlorine Higher reactivity in nucleophilic substitutions
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride 127162-96-3 C₈H₆ClF₃O₂S 258.65 N/A Meta-CF₃ High reactivity due to strong electron withdrawal
4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride N/A C₁₂H₈ClFO₂S 270.70 N/A Biphenyl with para-F Enhanced lipophilicity for drug design

Key Research Findings

Reactivity Trends : Electron-withdrawing substituents (e.g., –CF₃, –Cl) enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines and alcohols. Para-substituted derivatives generally exhibit higher thermal stability due to symmetrical packing .

Synthetic Applications : (4-Fluorophenyl)methanesulfonyl chloride is preferred in peptide chemistry for introducing sulfonate groups without steric interference, while biphenyl derivatives are used in materials science for aromatic cross-coupling .

Safety Considerations : All sulfonyl chlorides require careful handling due to their irritant properties. Aliphatic chain-modified variants (e.g., 2-methoxyethane derivatives) may have lower volatility, reducing inhalation risks .

Biological Activity

(4-Fluorophenyl)(phenyl)methanesulfonyl chloride, with the molecular formula C₇H₆ClFO₂S and a molecular weight of approximately 208.63 g/mol, is a compound characterized by a fluorine atom attached to a phenyl group linked to a methanesulfonyl chloride functional group. This compound is notable for its reactivity and serves as an important intermediate in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. Its biological activity is primarily linked to its derivatives, which have shown potential in various therapeutic applications.

  • Molecular Formula : C₇H₆ClFO₂S
  • Molecular Weight : 208.63 g/mol
  • Functional Groups : Methanesulfonyl chloride, Fluorophenyl group

Biological Activity Overview

The biological activity of this compound is primarily derived from its derivatives, which have been investigated for their potential as:

  • Antimicrobial Agents : Compounds formed from this precursor have demonstrated activity against various pathogens, suggesting a role in treating infections.
  • Anticancer Properties : Certain derivatives have shown the ability to inhibit specific enzymes involved in tumor growth, indicating potential use in cancer therapy.

The biological effects of this compound and its derivatives are attributed to their interactions with biological molecules, particularly enzymes. These interactions can lead to enzyme inhibition or modification, which is crucial for understanding their therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess effective bacteriostatic activities against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL .

Anticancer Activity

In a study focusing on antiproliferative agents inspired by rigidin, modifications involving this compound led to compounds that inhibited tubulin assembly in HeLa cells. This inhibition resulted in significant impacts on microtubulin dynamics and spindle morphology, ultimately triggering mitotic delay and cell death .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
(4-Chloro-2-fluorophenyl)methanesulfonyl chlorideC₇H₅Cl₂FO₂SContains two chlorine atoms; potential for different reactivity patterns.
(Phenyl)methanesulfonyl chlorideC₇H₇ClO₂SLacks fluorine; used in simpler sulfonamide syntheses.
(3-Fluorophenyl)methanesulfonyl chlorideC₇H₆ClFO₂SFluorine at position 3; alters electronic properties compared to position 4.

Synthesis and Applications

This compound is synthesized through various methods involving the introduction of sulfonamide groups into organic molecules. It plays a crucial role in:

  • Pharmaceutical Development : Used as an intermediate for synthesizing drugs targeting neurological and cardiovascular conditions.
  • Agrochemical Research : Employed in developing herbicides and pesticides.
  • Chemical Biology : Aids in protein and peptide modifications for studying biological pathways.

Q & A

Basic: What are the critical steps for optimizing the synthesis of (4-Fluorophenyl)(phenyl)methanesulfonyl chloride?

Methodological Answer:
The synthesis involves sulfonation and halogenation steps. Key optimizations include:

  • Temperature Control: Maintain reaction temperatures between 0–5°C during sulfonyl chloride formation to prevent side reactions (e.g., hydrolysis) .
  • Catalyst Use: Employ Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency on the aromatic ring .
  • Purification: Use cold ether or hexane for recrystallization to isolate the product with >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl vs. phenyl groups). For example, the fluorine atom induces distinct deshielding in adjacent protons .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (208.63 g/mol) and detects isotopic patterns from chlorine .
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Storage: Keep in amber glass bottles at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced: How does the reactivity of this compound compare to structural analogs (e.g., bromine or methoxy derivatives)?

Methodological Answer:
The fluorine atom’s electronegativity and small size enhance electrophilicity compared to bulkier halogens (e.g., Br) or electron-donating groups (e.g., -OCH₃). Key differences:

Compound Reactivity Applications
(4-Fluorophenyl) derivativeHigher electrophilicity; faster SN2 reactionsDrug intermediates, cross-coupling
(4-Bromophenyl) derivativeSlower reactions due to steric hindranceRadiolabeling probes
(4-Methoxyphenyl) derivativeReduced electrophilicity; stabilizes cationsAntioxidant synthesis

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
  • Computational Modeling: Perform molecular docking to predict binding affinities (e.g., COX-2 inhibition vs. off-target effects) .
  • Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) .

Advanced: What mechanistic insights explain its role in nucleophilic substitutions?

Methodological Answer:
The sulfonyl chloride group acts as a leaving group. Key mechanisms:

  • Nucleophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect activates the phenyl ring for attack by amines or thiols .
  • Stepwise Pathway:
    • Sulfonyl chloride reacts with nucleophile (e.g., -OH) to form a sulfonate ester.
    • Elimination of Cl⁻ generates a stabilized sulfone intermediate .

Advanced: How do structural modifications influence its applications in drug design?

Methodological Answer:

  • Fluorine Substituents: Enhance metabolic stability and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Sulfonyl Group: Increases solubility and enables hydrogen bonding with biological targets (e.g., protease active sites) .
  • Biphenyl Core: Facilitates π-π stacking in receptor binding, as seen in NSAID derivatives .

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